N1-beta-D-Arabinopyranosylamino guanidine hno3
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Overview
Description
Preparation Methods
The preparation of N1-beta-D-Arabinopyranosylamino guanidine hno3 involves synthetic routes that include methylation and glycosylation of monosaccharides . The compound is custom synthesized to achieve high purity, making it suitable for modification of saccharides or oligosaccharides to create new carbohydrates with desired properties
Chemical Reactions Analysis
N1-beta-D-Arabinopyranosylamino guanidine hno3 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents and conditions used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam for firefighting purposes . The major products formed from these reactions depend on the specific reagents and conditions used, but the compound’s high reactivity allows for the formation of a wide range of derivatives.
Scientific Research Applications
N1-beta-D-Arabinopyranosylamino guanidine hno3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for the modification of saccharides or oligosaccharides to create new carbohydrates with desired properties . In biology and medicine, its high purity and reactivity make it a valuable tool for studying various biochemical pathways and molecular interactions . In industry, it is used for research and development purposes to explore new synthetic routes and reaction conditions .
Mechanism of Action
The mechanism of action of N1-beta-D-Arabinopyranosylamino guanidine hno3 involves its interaction with molecular targets and pathways in biological systems . The compound’s high reactivity allows it to form stable complexes with various biomolecules, thereby influencing biochemical pathways and molecular interactions . The specific molecular targets and pathways involved depend on the context of its use in research and development.
Comparison with Similar Compounds
N1-beta-D-Arabinopyranosylamino guanidine hno3 can be compared with other similar compounds, such as N1-beta-D-Arabinopyranosylamino guanidine hydrochloride . Both compounds are synthetic monosaccharides that undergo methylation and glycosylation to achieve high purity . this compound is unique in its specific molecular structure and reactivity, making it suitable for a wider range of research applications .
Similar Compounds::Properties
IUPAC Name |
nitric acid;2-[(3,4,5-trihydroxyoxan-2-yl)amino]guanidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N4O4.HNO3/c7-6(8)10-9-5-4(13)3(12)2(11)1-14-5;2-1(3)4/h2-5,9,11-13H,1H2,(H4,7,8,10);(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGYVOMPIVRVHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)NN=C(N)N)O)O)O.[N+](=O)(O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N5O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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